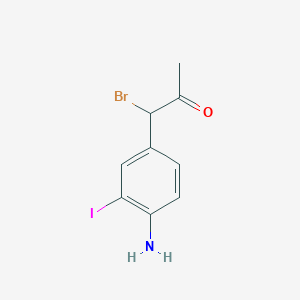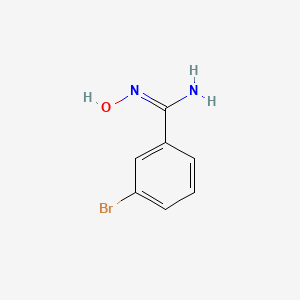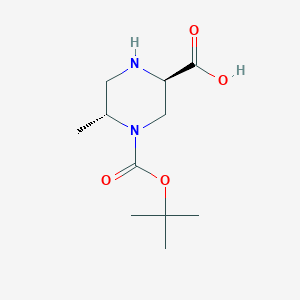
(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid is a chiral compound that belongs to the class of piperazine derivatives. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid typically involves the protection of the amino group of piperazine with a tert-butoxycarbonyl (Boc) group
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,5R)-4-(tert-butoxycarbonyl)-5-ethylpiperazine-2-carboxylic acid
- (2R,5R)-4-(tert-butoxycarbonyl)-5-isopropylpiperazine-2-carboxylic acid
Uniqueness
What sets (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of the methyl group at the 5-position. This unique structure allows for selective interactions with biological targets, making it a valuable intermediate in pharmaceutical synthesis .
Propiedades
Fórmula molecular |
C11H20N2O4 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
(2R,5R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-7-5-12-8(9(14)15)6-13(7)10(16)17-11(2,3)4/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m1/s1 |
Clave InChI |
HPPQECVSSDFULJ-HTQZYQBOSA-N |
SMILES isomérico |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC1CNC(CN1C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)
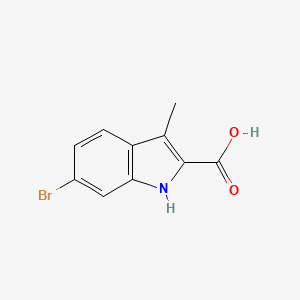
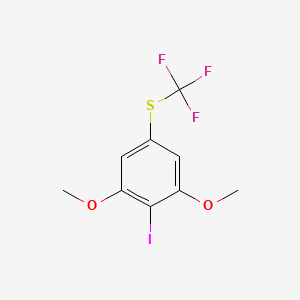

![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)
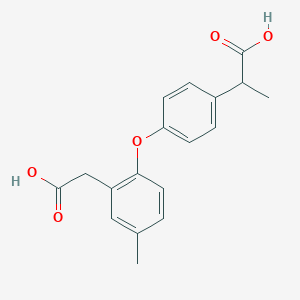
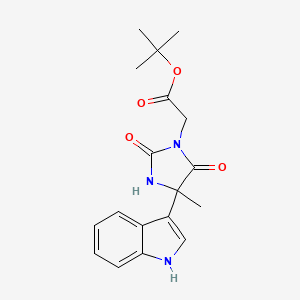
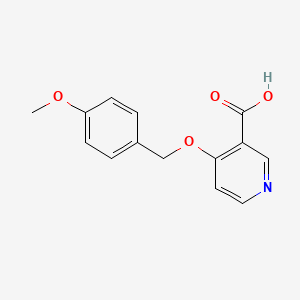


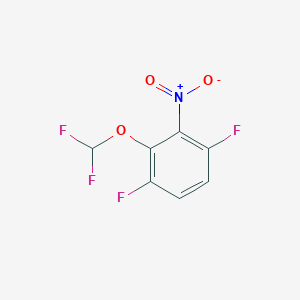
![5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)
